![molecular formula C20H18N2O2 B4392181 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4392181.png)
1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, commonly known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a crucial pathway for regulating cell cycle progression and apoptosis.
Wirkmechanismus
MI-2 works by binding to the hydrophobic pocket of MDM2, which is the region responsible for binding to the p53 protein. By binding to this pocket, MI-2 prevents the MDM2-p53 interaction, which leads to the stabilization and activation of p53. Activated p53 then induces apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
MI-2 has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, MI-2 has also been shown to inhibit cell cycle progression and to reduce the invasive potential of cancer cells. MI-2 has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as doxorubicin and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MI-2 is its high potency and specificity for the MDM2-p53 interaction. This makes it an ideal tool for studying the role of this pathway in cancer biology. However, one of the limitations of MI-2 is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, MI-2 has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on MI-2. One area of focus is the development of more effective delivery methods for MI-2, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can be used to predict which cancer patients are most likely to respond to MI-2 treatment. Additionally, there is ongoing research on the use of MI-2 in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its effectiveness in cancer therapy. Finally, there is interest in exploring the potential applications of MI-2 in other disease areas, such as neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
MI-2 has been extensively studied for its potential applications in cancer therapy. The MDM2-p53 interaction is a crucial pathway for regulating cell cycle progression and apoptosis, and disruption of this interaction has been shown to induce apoptosis in cancer cells. MI-2 has been shown to be a potent inhibitor of the MDM2-p53 interaction, and has been shown to induce apoptosis in cancer cells both in vitro and in vivo. MI-2 has also been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-10-15-6-2-4-8-18(15)22(14)20(24)12-21-11-16(13-23)17-7-3-5-9-19(17)21/h2-9,11,13-14H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKWXDDCUDJLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



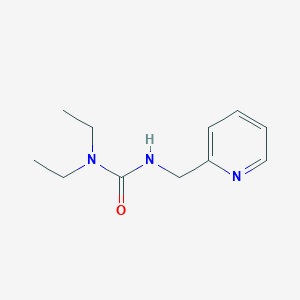
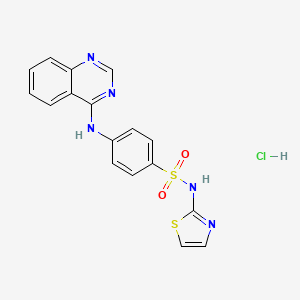
![N-isopropyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392113.png)
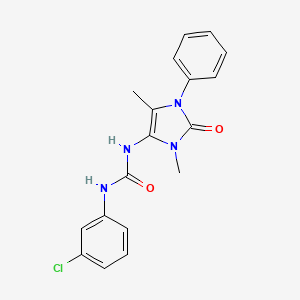
![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4392121.png)
![8-(2,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4392141.png)
![({1-[3-(2-allylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4392149.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)

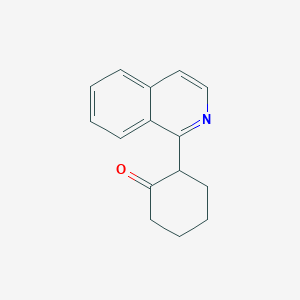
![2-({[4-(difluoromethoxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4392198.png)
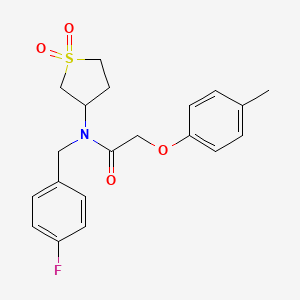
![2-{4-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4392209.png)